molecular formula C8H13NO2 B019185 4-(2,5-Dihydrofuran-3-yl)morpholine CAS No. 106183-62-4

4-(2,5-Dihydrofuran-3-yl)morpholine

Cat. No. B019185
CAS RN: 106183-62-4
M. Wt: 155.19 g/mol
InChI Key: RVYDGYBAAYIAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dihydrofuran-3-yl)morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a morpholine ring and a dihydrofuran ring. It is also known by the chemical name, 4-(3-dihydro-2,5-furanyl)morpholine.

Mechanism of Action

The mechanism of action of 4-(2,5-Dihydrofuran-3-yl)morpholine is not fully understood. However, it is believed that this compound acts as a chelating agent for metal ions. It can also act as a nucleophile in certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(2,5-Dihydrofuran-3-yl)morpholine. However, it has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,5-Dihydrofuran-3-yl)morpholine in lab experiments is its unique properties as a ligand for metal ions. It can also be easily synthesized in the lab. However, its limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for research on 4-(2,5-Dihydrofuran-3-yl)morpholine. One area of research could focus on the development of new catalysts using this compound. Another area of research could focus on the use of this compound in the synthesis of other compounds. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-(2,5-Dihydrofuran-3-yl)morpholine is a multi-step process that involves the reaction of morpholine with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-(2,5-Dihydrofuran-3-yl)morpholine has been used in a variety of scientific research studies. It has been found to be an effective ligand for metal ions such as copper and nickel. This compound has been used in the development of catalysts for various chemical reactions. It has also been used as a building block in the synthesis of other compounds.

properties

CAS RN

106183-62-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(2,5-dihydrofuran-3-yl)morpholine

InChI

InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h1H,2-7H2

InChI Key

RVYDGYBAAYIAIP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CCOC2

Canonical SMILES

C1COCCN1C2=CCOC2

synonyms

Morpholine, 4-(2,5-dihydro-3-furanyl)-

Origin of Product

United States

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